molecular formula C16H15N5O B4877153 N-(4-methylbenzyl)-4-(1H-tetrazol-1-yl)benzamide

N-(4-methylbenzyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No. B4877153
M. Wt: 293.32 g/mol
InChI Key: LYZGJRCHOGXKCI-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-4-(1H-tetrazol-1-yl)benzamide is a compound that has been synthesized through various chemical processes and analyzed for its molecular structure, chemical reactions, and properties. The compound's potential multifunctional optical and piezoelectric applications have been explored due to its interesting physical and chemical characteristics.

Synthesis Analysis

A versatile approach for the synthesis of N-(4-methylbenzyl)-4-(1H-tetrazol-1-yl)benzamide involves using CuI as a catalyst. Single crystals of the synthesized compound were grown using the slow evaporation solution technique, indicating a methodical approach to obtain the compound in a crystalline form suitable for further analyses (Goel et al., 2017).

Molecular Structure Analysis

The crystal structure of N-(4-methylbenzyl)-4-(1H-tetrazol-1-yl)benzamide was determined using single-crystal X-ray diffraction. It crystallizes in an orthorhombic lattice, noncentrosymmetric space group Pna21, showcasing the compound's molecular geometry and intermolecular interactions, including hydrogen bonds and weak C—H⋯π interactions (Goel et al., 2017).

Chemical Reactions and Properties

N-(4-methylbenzyl)-4-(1H-tetrazol-1-yl)benzamide participates in various chemical reactions due to its functional groups. The presence of the tetrazole ring and the benzamide moiety allows for specific interactions and reactions, contributing to its chemical versatility. The study by Goel et al. (2017) did not specify particular reactions but highlighted the structural stability and potential reactivity based on molecular analysis.

Physical Properties Analysis

The physical properties of N-(4-methylbenzyl)-4-(1H-tetrazol-1-yl)benzamide, such as optical band gap, UV cutoff wavelength, and piezoelectric coefficients, were determined through linear optical spectroscopy and dielectric measurements. These properties suggest its utility in optical and piezoelectric applications (Goel et al., 2017).

Chemical Properties Analysis

Analytical techniques such as Fourier transform IR, NMR, and high-resolution mass spectrometry were used for the identification of functional groups and confirmation of the compound's structure. These analyses provided detailed information on the chemical properties of N-(4-methylbenzyl)-4-(1H-tetrazol-1-yl)benzamide, confirming the presence of specific interactions and bonds that contribute to its stability and reactivity (Goel et al., 2017).

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-12-2-4-13(5-3-12)10-17-16(22)14-6-8-15(9-7-14)21-11-18-19-20-21/h2-9,11H,10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZGJRCHOGXKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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